![molecular formula C22H21ClFN3O4 B2423671 N-(3-chloro-4-fluorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 952991-11-6](/img/structure/B2423671.png)
N-(3-chloro-4-fluorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
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Description
N-(3-chloro-4-fluorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C22H21ClFN3O4 and its molecular weight is 445.88. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Crystallographic Studies
The compound's structure is closely related to compounds that have been synthesized and analyzed using X-ray single-crystal diffraction, providing insight into its molecular geometry and interactions. Structural studies of such compounds can offer valuable information for designing drugs with optimized pharmacokinetic and pharmacodynamic properties (Huang Ming-zhi et al., 2005).
Biological Activities and Therapeutic Potential
Compounds with a similar structure have been synthesized and tested for various biological activities. Studies show that such compounds can have anticancer, antiangiogenic, and antioxidant properties, providing a broad spectrum of therapeutic applications. The inhibitory effects on cancer cell lines and the potential to modulate proangiogenic cytokines involved in tumor progression highlight their significance in cancer research and therapy (Kamble et al., 2015).
Enzyme Inhibition
These compounds are also reported to have inhibitory effects on enzymes like α-amylase, which is significant in the context of diabetes management and treatment. The ability to inhibit enzymes crucial for the metabolism of carbohydrates can be leveraged to develop new therapeutic agents for managing conditions like diabetes (Mathew et al., 2015).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O4/c1-30-19-9-5-14(12-20(19)31-2)18-8-10-22(29)27(26-18)11-3-4-21(28)25-15-6-7-17(24)16(23)13-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRXTNFHDJMADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide |
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